molecular formula C25H28N2O5 B3561454 3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B3561454
M. Wt: 436.5 g/mol
InChI Key: DTOCSANSBFGDOC-UHFFFAOYSA-N
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Description

3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[331]nonan-9-one is a complex organic compound belonging to the class of diazabicyclononanes This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves a multi-step process. One common method includes the Mannich condensation reaction, where piperidone derivatives react with formaldehyde and primary amines under acidic conditions . This reaction forms the bicyclic core structure, which is then further functionalized with methoxybenzoyl groups through Friedel-Crafts acylation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of methoxybenzoyl groups enhances its potential as a pharmacologically active compound, making it a valuable candidate for further research and development .

Properties

IUPAC Name

3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-24-13-26(21(28)17-5-9-19(31-3)10-6-17)15-25(2,23(24)30)16-27(14-24)22(29)18-7-11-20(32-4)12-8-18/h5-12H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOCSANSBFGDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN(CC(C1=O)(CN(C2)C(=O)C3=CC=C(C=C3)OC)C)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
Reactant of Route 2
3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 3
Reactant of Route 3
3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 4
3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 5
Reactant of Route 5
3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 6
3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

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